AG-1478

概要

説明

AG-1478は、チロシンキナーゼ阻害剤であるチロホスチンthis compoundとしても知られており、上皮成長因子受容体(EGFR)チロシンキナーゼの強力かつ選択的な阻害剤です。この化合物は、細胞の増殖、分化、および生存を含むさまざまな細胞プロセスにおけるEGFRの役割を研究するために、科学研究で広く使用されてきました。 This compoundは、多くの種類の癌でしばしば過剰発現されるEGFRの活性化を阻害する能力により、癌研究において大きな可能性を示しています .

科学的研究の応用

AG-1478 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: this compound is used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.

Biology: The compound is employed in cell biology research to investigate the role of EGFR in cell proliferation, differentiation, and apoptosis.

Medicine: this compound has shown potential in cancer research as an anti-tumor agent due to its ability to inhibit EGFR, which is often overexpressed in various cancers.

Industry: The compound is used in the development of new therapeutic agents and as a reference standard in quality control processes.

作用機序

AG-1478は、上皮成長因子受容体(EGFR)のチロシンキナーゼ活性を選択的に阻害することにより、その効果を発揮します。この化合物は、EGFRのATP結合部位に結合し、受容体のリン酸化と活性化を防ぎます。この阻害は、細胞の増殖と生存に不可欠な下流シグナル経路を遮断します。 EGFRを標的にすることで、this compoundは、この受容体を過剰発現する癌細胞の増殖と転移を効果的に抑制することができます .

類似の化合物との比較

This compoundは、チロシンキナーゼ阻害剤として知られる化合物群の一部です。類似の化合物には以下が含まれます。

ゲフィチニブ: 非小細胞肺癌の治療に使用されるEGFR阻害剤。

エルロチニブ: 非小細胞肺癌や膵臓癌など、さまざまな癌の治療に使用される別のEGFR阻害剤。

ラパチニブ: 乳癌の治療に使用されるEGFRとHER2の二重阻害剤。

これらの化合物と比較して、this compoundは、EGFR阻害に対する高い選択性と効力においてユニークです。 これは、癌におけるEGFRの役割を理解し、新しい治療戦略を開発するための研究で広く使用されてきました .

生化学分析

Biochemical Properties

AG-1478 is a selective EGFR tyrosine kinase inhibitor with an inhibition constant (Ki) of 10 nM . It suppresses proliferation and cell-cycle progression . The compound is cell-permeable and active in vivo . It interacts with the EGFR, a receptor tyrosine kinase, and inhibits its activation .

Cellular Effects

This compound has been shown to substantially block EGFR activation in cells . It suppresses proliferation and cell-cycle progression . In addition to EGFR, this compound also inhibits ErbB4 activation induced by radiation in cancer cells . It has been reported to have antiviral effects against hepatitis C virus (HCV) and encephalomyocarditis virus (EMCV) .

Molecular Mechanism

This compound works as an ATP-competitive inhibitor of EGFR . Its mechanism of inhibition likely mimics that of the related compound, 4-(3-chloroanilino)quinazoline (CAQ), a competitive inhibitor with respect to ATP . It also downregulates ARF1 activity and disperses Golgi structure .

Temporal Effects in Laboratory Settings

This compound shows promising antiproliferative activity in vitro and in vivo . Two stable conformers of this compound with close energy values were located on the potential energy surface through rotation of the single C–N bond of the C–NH–C chain of the drug . Both conformers contribute to the measured UV-Vis absorption spectrum of this compound .

Dosage Effects in Animal Models

When tested with different concentrations, this compound can substantially block EGFR activation in vivo

Transport and Distribution

準備方法

合成経路および反応条件

AG-1478は、3-クロロアニリンと6,7-ジメトキシキナゾリンを反応させる複数段階のプロセスによって合成できます。反応は通常、ジメチルスルホキシド(DMSO)などの適切な溶媒と、目的の生成物の形成を促進するための触媒の使用を伴います。 反応条件は、温度や反応時間など、this compoundの高収率と高純度を得るために最適化されています .

工業生産方法

This compoundの具体的な工業生産方法はあまり広く文書化されていませんが、反応条件を最適化し、より大きな反応容器を使用することで、工業生産のために合成プロセスを拡大できます。連続フローリアクターや高度な精製技術の使用により、this compound生産の効率と収率をさらに向上させることができます。

化学反応の分析

反応の種類

AG-1478は、その構造中に反応性官能基が存在するため、主に置換反応を起こします。 この化合物は、特定の条件下では酸化および還元反応にも関与する可能性があります .

一般的な試薬および条件

置換反応: this compoundは、アミンやチオールなどの求核剤と穏やかな条件下で反応して、置換された誘導体を作ることができます。

酸化反応: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。

還元反応: this compoundは、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して還元することができます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミンとの置換反応は、this compoundのアミン置換誘導体を生成する可能性がありますが、酸化反応は、酸化されたキナゾリン誘導体を生成する可能性があります .

科学研究への応用

This compoundは、化学、生物学、医学、および産業の分野において、特に科学研究において幅広い用途があります :

化学: this compoundは、EGFRとその下流シグナル経路の阻害を研究するためのツール化合物として使用されています。

生物学: この化合物は、細胞の増殖、分化、およびアポトーシスにおけるEGFRの役割を調べるための細胞生物学研究で使用されています。

医学: this compoundは、さまざまな癌でしばしば過剰発現されるEGFRを阻害する能力により、抗腫瘍剤としての癌研究において可能性を示しています。

産業: この化合物は、新しい治療薬の開発や品質管理プロセスにおける基準物質として使用されています。

類似化合物との比較

AG-1478 is part of a class of compounds known as tyrosine kinase inhibitors. Similar compounds include:

Gefitinib: An EGFR inhibitor used to treat non-small cell lung cancer.

Erlotinib: Another EGFR inhibitor used in the treatment of various cancers, including non-small cell lung cancer and pancreatic cancer.

Lapatinib: A dual inhibitor of EGFR and HER2, used in the treatment of breast cancer.

Compared to these compounds, this compound is unique in its high selectivity and potency for EGFR inhibition. It has been extensively used in research to understand the role of EGFR in cancer and to develop new therapeutic strategies .

特性

IUPAC Name |

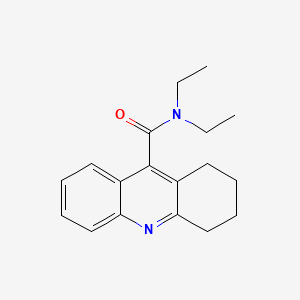

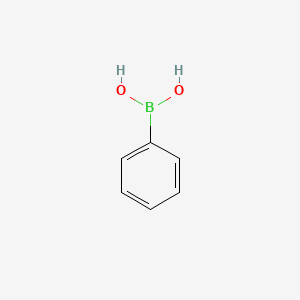

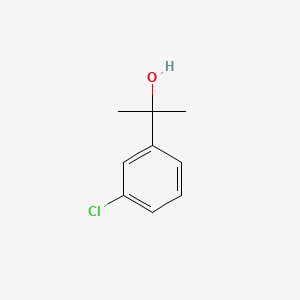

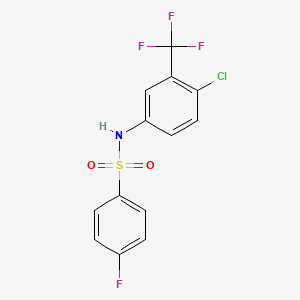

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNNBHLJANVSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051447 | |

| Record name | N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153436-53-4, 175178-82-2 | |

| Record name | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153436-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-1478 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 1478, free base >99% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AG-1478 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUH0SEZ9HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of AG-1478?

A1: this compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. [, , ] It exhibits significant inhibitory effects on both basal and ligand-stimulated EGFR phosphorylation without altering receptor content, EGF-binding sites, or binding affinity. []

Q2: How does this compound interact with the EGFR?

A2: this compound directly interacts with the EGFR, acting as an open-channel blocker. [] This interaction is independent of its effects on protein tyrosine kinase (PTK) activity, indicating a separate mechanism of action. []

Q3: What are the downstream effects of this compound-mediated EGFR inhibition?

A3: this compound effectively inhibits EGFR signaling, leading to:

- Reduced cell proliferation: This effect is consistently observed across various cell lines, including A431, MDA-468, and human glioma cells. [, ]

- Cell cycle arrest: this compound induces a G1 cell cycle arrest in receptor-overexpressing cells, primarily through the upregulation of the cyclin-dependent kinase inhibitor p27. [] This arrest is reversible upon removal of the inhibitor. []

- Inhibition of downstream signaling pathways: this compound suppresses the activation of key downstream pathways such as ERK1/2, Akt, and mTOR, ultimately impacting cell growth and survival. [, , , ]

- Suppression of tumorigenesis: Studies in animal models have shown that this compound can significantly delay tumor formation by inhibiting EGFR signaling and downstream pathways. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H16ClN3O2, and its molecular weight is 329.78 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, UV-Vis absorption spectra of this compound have been measured in various solutions. [, ] Computational studies using time-dependent density functional theory (TD-DFT) have been conducted to correlate the UV-Vis spectral signatures with the drug's structure, revealing the contributions of different conformers to the overall spectrum. [, , ]

Q6: Are there specific material compatibility requirements for handling and storing this compound?

A6: While the provided research does not explicitly mention specific materials, it's generally recommended to handle and store this compound in accordance with standard laboratory practices for small molecule inhibitors. This typically involves using inert materials such as glass or chemically resistant plastics and storing the compound under appropriate conditions (e.g., low temperature, protected from light and moisture).

Q7: Does this compound possess any catalytic properties?

A8: this compound is primarily known for its inhibitory properties against EGFR tyrosine kinase and not for its catalytic activity. Therefore, it's not typically used in catalytic applications. [, ]

Q8: Have computational methods been used to study this compound?

A9: Yes, extensive computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been conducted. [, , , ] These studies focused on:

- Conformer analysis: Identifying stable conformers of this compound and their relative energies. [, ]

- UV-Vis spectra simulation: Correlating the experimental UV-Vis spectra with the calculated electronic transitions of different conformers. [, , ]

- Benchmarking DFT functionals: Evaluating the accuracy of various DFT functionals for predicting the optical properties of this compound. []

- QSAR model development: Exploring the relationship between the structure of this compound and its biological activity, aiming to design new EGFR inhibitors with improved properties. []

Q9: How do structural modifications of this compound impact its activity?

A10: While the provided research doesn't delve into specific SAR studies, it highlights the importance of the quinazoline scaffold in this compound for its inhibitory activity. [] It suggests that modifications to this scaffold could significantly impact its ability to bind to EGFR and exert its effects. Further research focused on synthesizing and evaluating this compound analogs would be needed to establish a detailed SAR profile.

Q10: Are there any specific formulation strategies mentioned to improve this compound's stability, solubility, or bioavailability?

A10: The provided research papers primarily focus on the in vitro and in vivo effects of this compound and do not delve into specific formulation strategies for this compound.

Q11: Is there information regarding this compound's compliance with SHE regulations?

A11: The provided research papers predominantly focus on the scientific aspects of this compound and do not cover SHE regulations. It is crucial to consult the relevant safety data sheets (SDS) and regulatory guidelines for up-to-date information on the safe handling, storage, and disposal of this compound.

Q12: What in vitro assays have been used to study this compound's activity?

A12: Various in vitro assays have been employed to investigate the effects of this compound, including:

- Cell proliferation assays: Assessing the impact of this compound on the growth of different cell lines using techniques like MTT assays and colony formation assays. [, , , , ]

- DNA synthesis assays: Measuring the incorporation of radiolabeled thymidine into DNA to evaluate the effect of this compound on cell cycle progression. [, , ]

- Immunoblotting and immunoprecipitation: Analyzing the phosphorylation status of EGFR and downstream signaling molecules (ERK1/2, Akt, etc.) to determine the inhibitory effects of this compound on EGFR signaling. [, , , , , , , , ]

- Receptor binding assays: Investigating the interaction of this compound with EGFR using radioligand binding studies. [, ]

Q13: What in vivo models have been used to study this compound?

A13: this compound's in vivo activity has been studied in several animal models, primarily rodents:

- Tumor xenograft models: Investigating the effect of this compound on tumor growth and progression in mice implanted with human cancer cell lines, demonstrating its potential as an anti-cancer agent. [, , , ]

- Allergen-induced airway inflammation models: Studying the impact of this compound on airway hyperresponsiveness, inflammation, and remodeling in sensitized rats challenged with allergens like ovalbumin, highlighting its potential in treating asthma. [, , ]

- Models of stress-induced cardiac injury: Assessing the cardioprotective effects of this compound in mice subjected to stress, suggesting its potential in mitigating cardiac damage. []

Q14: What are the known mechanisms of resistance to this compound?

A17: While the research provided doesn't explicitly discuss mechanisms of acquired resistance to this compound, it suggests a potential role for the INK4a/Arf gene in modulating the response to EGFR inhibitors. [] The presence or absence of INK4a/Arf may influence the downstream signaling response and sensitivity to this compound in glioblastoma cells.

Q15: Is there cross-resistance between this compound and other EGFR inhibitors or classes of anti-cancer drugs?

A15: The provided research doesn't offer insights into cross-resistance patterns between this compound and other EGFR inhibitors. Further investigation is required to understand the potential for cross-resistance and its clinical implications.

Q16: What is the known toxicological profile of this compound?

A16: The provided research primarily focuses on the therapeutic potential of this compound and does not provide a comprehensive assessment of its toxicological profile. It's crucial to consult relevant safety data sheets (SDS) and conduct appropriate toxicological studies to determine the potential adverse effects of this compound.

Q17: Are there specific drug delivery or targeting strategies mentioned for this compound?

A17: The provided research focuses on understanding the mechanisms and effects of this compound, without exploring specific drug delivery strategies.

Q18: Has this compound been studied in the context of biomarkers and diagnostics?

A21: While the provided research doesn't explicitly explore the use of this compound in diagnostics, it highlights the potential role of EGFR expression levels as a predictive biomarker for the efficacy of EGFR tyrosine kinase inhibitors. [, ] Cell lines and tumors with higher EGFR expression levels tend to be more sensitive to this compound, suggesting that EGFR expression could serve as a potential biomarker for patient stratification in clinical settings.

Q19: What analytical techniques were commonly used in the research on this compound?

A19: A range of analytical methods were employed in the studies, including:

- Western Blotting: Widely used to detect and quantify protein levels, particularly the phosphorylation status of EGFR and downstream signaling molecules, to assess the inhibitory effects of this compound. [, , , , , , , , ]

- Immunoprecipitation: Employed to investigate protein-protein interactions, such as the association of EGFR with adaptor proteins like Shc and Grb2 upon this compound treatment. [, ]

- Immunofluorescence Microscopy: Used to visualize the cellular localization of proteins, such as EGFR, F-actin, E-cadherin, and β-catenin, to understand the effects of this compound on cellular morphology and protein trafficking. [, ]

- RT-PCR: Utilized to measure mRNA expression levels of genes involved in EGFR signaling and downstream pathways, providing insights into the transcriptional effects of this compound. []

- Enzyme-linked immunosorbent assay (ELISA): Used to quantify the levels of specific proteins secreted by cells, such as IL-6, to assess the impact of this compound on cytokine production. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。